1-(Furan-2-yl)-3-(methylamino)propan-1-one

Description

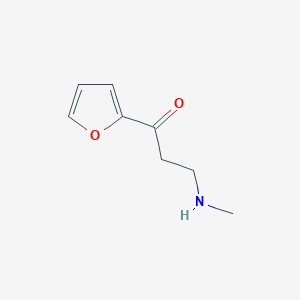

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1-(furan-2-yl)-3-(methylamino)propan-1-one |

InChI |

InChI=1S/C8H11NO2/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6,9H,4-5H2,1H3 |

InChI Key |

XQFDTXXYNVXOCC-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC(=O)C1=CC=CO1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Furan 2 Yl 3 Methylamino Propan 1 One

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1-(Furan-2-yl)-3-(methylamino)propan-1-one reveals several logical bond disconnections that form the basis for its synthesis. The most common disconnection is at the Cα-Cβ bond of the ketone, which points to a Mannich-type reaction. This involves the condensation of a furan (B31954) ketone, an aldehyde (typically formaldehyde), and methylamine.

Another key disconnection can be made at the C-N bond, suggesting a nucleophilic substitution reaction. This approach would involve the reaction of a precursor containing a suitable leaving group at the 3-position with methylamine. A third disconnection can be envisioned at the C-C bond between the furan ring and the propanone chain, which would involve the acylation of a furan derivative.

Classical Synthetic Routes

The Mannich reaction is a cornerstone in the synthesis of β-amino ketones and represents one of the most efficient methods for forming C-C bonds. oarjbp.comresearchgate.netnih.govacademicjournals.org This three-component condensation reaction involves an active hydrogen-containing compound (in this case, 2-acetylfuran), an aldehyde (commonly formaldehyde), and a primary or secondary amine (methylamine). oarjbp.comacademicjournals.org

The reaction mechanism proceeds through the formation of an Eschenmoser-like salt from formaldehyde and methylamine, which then acts as an electrophile and reacts with the enol form of 2-acetylfuran. This process is often catalyzed by acid or base. The classical Mannich reaction provides a direct and atom-economical route to the desired β-amino ketone. thaiscience.info

A variation of this approach involves the use of pre-formed iminium salts or aminomethylation reagents. For instance, the hydrochloride salt of the ketonic Mannich base, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, is a key intermediate in some syntheses, formed through the direct aminomethylation of 2-acetylthiophene. researchgate.net

An alternative to the one-pot Mannich reaction is a stepwise approach involving acylation followed by amination. This strategy begins with the Friedel-Crafts acylation of furan with a suitable acylating agent, such as 3-chloropropionyl chloride, to yield 1-(furan-2-yl)-3-chloropropan-1-one. The subsequent step involves the nucleophilic substitution of the chlorine atom with methylamine to afford the final product.

This two-step sequence allows for greater control over the reaction conditions and can be advantageous when the direct Mannich reaction proves to be low-yielding or produces significant side products. A similar strategy has been employed in the synthesis of related compounds, such as 3-methylamino-1-(2-thienyl)-1-propanone, where thiophene (B33073) is reacted with 3-chloropropionic acid chloride followed by reaction with methylamine. google.com

Modern Synthetic Advancements and Techniques

Modern synthetic chemistry has seen a shift towards more efficient and environmentally friendly catalytic methods. In the context of synthesizing β-aminoketones, various catalytic systems have been developed to improve the efficiency and selectivity of the Mannich reaction.

Task-specific ionic liquids, such as 4-(3-sulfopropyl)morpholinium hydrogen sulfate, have been successfully used as recyclable catalysts for the three-component Mannich-type reaction of aldehydes, amines, and ketones, leading to good yields of β-amino carbonyl compounds at room temperature. thaiscience.info The use of such catalysts simplifies product separation and allows for the reuse of the catalytic system, aligning with the principles of green chemistry. thaiscience.info

Furthermore, advancements in asymmetric catalysis have enabled the enantioselective synthesis of chiral β-amino ketones. While specific examples for this compound are not extensively detailed in the provided context, the general principles of asymmetric Mannich reactions using chiral catalysts are well-established and could be applied to this synthesis.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of chemical compounds aims to reduce or eliminate the use and generation of hazardous substances. jetir.org These principles are increasingly important in both academic and industrial settings to ensure sustainability and minimize environmental impact. rjpn.org The synthesis of this compound can be designed or modified to align with these principles.

Key green chemistry principles applicable to this synthesis include:

Prevention of Waste : Designing synthetic pathways that minimize waste generation is a primary goal. jetir.org This can be achieved through high-yield reactions like the Mannich reaction.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org The Mannich reaction is generally considered to have good atom economy, as most atoms from the reactants (2-acetylfuran, formaldehyde, and methylamine) are incorporated into the desired product.

Use of Renewable Feedstocks : Furan derivatives are often derived from furfural, a platform chemical produced from lignocellulosic biomass, which is a renewable resource. greenchemistry-toolkit.org This makes the synthesis of furan-containing compounds inherently aligned with this principle.

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. rjpn.org While the classic Mannich reaction can be run under acidic or basic conditions, catalytic versions offer improved efficiency and selectivity, reducing the need for large quantities of promoters.

Safer Solvents and Auxiliaries : The choice of solvent is critical. Green synthesis protocols often favor water, ethanol, or solvent-free conditions over hazardous organic solvents like chlorinated hydrocarbons. nih.gov Research has shown that Mannich reactions can be effectively carried out in water or ethanol, or even under solvent-free conditions. nih.govresearchgate.net

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. Many modern Mannich reaction protocols are optimized to run under mild conditions. tandfonline.com

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. skpharmteco.com A direct three-component Mannich reaction for synthesizing this compound avoids the need for protection/deprotection steps.

Table 1: Application of Green Chemistry Principles to the Mannich Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Renewable Feedstocks | Use of 2-acetylfuran, derivable from biomass-based furfural. |

| Atom Economy | High atom economy inherent to the three-component Mannich condensation. |

| Catalysis | Employing catalytic amounts of acid/base or a heterogeneous catalyst instead of stoichiometric reagents. |

| Safer Solvents | Utilizing water, ethanol, or solvent-free conditions instead of hazardous organic solvents. |

| Energy Efficiency | Optimizing the reaction to proceed at room temperature, potentially using microwave irradiation to reduce reaction times. |

| Waste Prevention | High-yield reactions and recyclable catalysts minimize waste generation. |

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. amt.uk These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.

The synthesis of β-amino ketones has been successfully translated from batch to continuous flow processes. researchgate.netnih.gov A flow chemistry setup for the synthesis of this compound would typically involve:

Separate streams of the reactants (e.g., one stream containing 2-acetylfuran and another containing a pre-mixed solution of methylamine and formaldehyde, or the corresponding pre-formed Eschenmoser's salt) are continuously pumped.

The streams converge in a T-mixer, where rapid mixing occurs.

The combined reaction mixture then flows through a heated or cooled coil or a packed-bed reactor, where the reaction takes place. The residence time in this reactor is precisely controlled by the flow rate and the reactor volume.

The output stream containing the product can be collected or directed into subsequent in-line purification or reaction steps.

One of the significant challenges in flow synthesis can be reactor clogging due to the formation of precipitates, such as magnesium salts in Grignard reactions. researchgate.netnih.gov For a Mannich reaction, careful selection of solvent and reaction conditions is necessary to maintain a homogeneous solution. The enhanced safety of flow reactors is a major advantage, especially when dealing with potentially unstable intermediates or exothermic reactions. amt.uk

Table 2: Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Higher risk with large volumes of reagents; potential for thermal runaway in exothermic reactions. | Inherently safer due to small reactor volumes; excellent heat transfer minimizes risk of thermal runaway. amt.uk |

| Scalability | Scaling up can be challenging and may require re-optimization. | Easily scalable by running the process for a longer duration or by "numbering-up" (using multiple reactors in parallel). |

| Process Control | Difficult to precisely control temperature and mixing, leading to potential side products. | Precise control over temperature, pressure, residence time, and stoichiometry, leading to higher purity and yields. researchgate.net |

| Reaction Time | Typically longer reaction times. | Significantly shorter reaction times (seconds to minutes) due to efficient mixing and heat transfer. nih.gov |

| Productivity | Lower space-time yield. | Higher productivity and space-time yield. researchgate.net |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and the formation of byproducts. For the synthesis of this compound via the Mannich reaction, several parameters can be systematically varied.

Catalyst : The choice and amount of catalyst can significantly impact the reaction rate and yield. Both acid and base catalysts can be used. Lewis acids like ZrOCl₂·8H₂O or heterogeneous catalysts such as sulfated titania have been shown to be effective for Mannich reactions. tandfonline.com

Solvent : The polarity and protic/aprotic nature of the solvent can influence the solubility of reactants and stabilize intermediates. Solvents ranging from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) and polar protic (e.g., ethanol, water) have been used. researchgate.net Solvent-free conditions are also an option, aligning with green chemistry principles. tandfonline.com

Temperature : The reaction temperature affects the reaction rate. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts. Optimization studies often screen a range of temperatures, from room temperature to reflux conditions.

Reactant Stoichiometry : The molar ratio of the ketone, aldehyde, and amine can be adjusted to maximize the conversion of the limiting reagent. Often, a slight excess of the more volatile or less expensive amine and aldehyde is used.

Reaction Time : The reaction is monitored over time to determine the point at which the maximum yield is achieved, after which side reactions or product degradation may occur.

A study on the synthesis of 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one, a close analog, reported a yield of 80%, indicating that high yields are achievable for this class of compounds. rsc.org

Table 3: Illustrative Optimization of a Mannich Reaction for a β-Amino Ketone

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | HCl (stoichiometric) | Ethanol | 80 | 12 | 65 |

| 2 | None | Ethanol | 80 | 24 | Trace |

| 3 | ZrOCl₂·8H₂O (10 mol%) | Solvent-free | 25 | 4 | 90 |

| 4 | SO₄²⁻/TiO₂ (5 mol%) | Solvent-free | 25 | 2 | 95 |

| 5 | SO₄²⁻/TiO₂ (5 mol%) | Water | 50 | 6 | 88 |

| 6 | SO₄²⁻/TiO₂ (5 mol%) | Acetonitrile | 25 | 3 | 92 |

*This table is illustrative, based on general findings for catalyzed Mannich reactions, such as those reported for various β-amino ketones. tandfonline.com

Derivatization and Analog Synthesis

Structural Modification of the Furan (B31954) Ring

The furan ring is a key structural feature, and its modification can significantly impact the molecule's electronic properties and metabolic stability. nih.govnih.gov

The furan ring is an electron-rich aromatic heterocycle that is more susceptible to electrophilic attack than benzene. pearson.com Electrophilic aromatic substitution on an unsubstituted furan preferentially occurs at the 2-position (alpha-position) due to the greater stability of the resulting carbocation intermediate, which is stabilized by resonance involving the oxygen atom's lone pair. pearson.compearson.com For 1-(Furan-2-yl)-3-(methylamino)propan-1-one, the existing substituent is at the 2-position, directing further electrophilic substitutions primarily to the 5-position.

The introduction of additional substituents on the furan ring can modulate its reactivity.

Electron-Donating Groups (EDGs) , such as alkyl, alkoxy, or amino groups, increase the electron density of the furan ring, further activating it towards electrophilic substitution.

Electron-Withdrawing Groups (EWGs) , such as nitro, cyano, or carbonyl groups, decrease the ring's electron density, deactivating it towards electrophilic substitution.

The nature and position of these substituents influence the regioselectivity and rate of derivatization reactions. For instance, the presence of an EDG at the 5-position would enhance the ring's nucleophilicity, while an EWG would diminish it. The stability of the furan ring itself is also a consideration, as certain reaction conditions can lead to ring-opening. Furan ring oxidation, often catalyzed by cytochrome P450 enzymes, can lead to the formation of reactive electrophilic intermediates like epoxides or cis-enediones, a process that is highly dependent on the ring's substitution pattern. nih.govnih.gov

| Substituent Type | Examples | Effect on Furan Ring Reactivity | Favored Position for Further Substitution |

|---|---|---|---|

| Electron-Donating Groups (EDGs) | -CH₃, -OCH₃, -NH₂ | Activation towards electrophilic substitution | 5-position |

| Electron-Withdrawing Groups (EWGs) | -NO₂, -CN, -C(O)R | Deactivation towards electrophilic substitution | 4-position |

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of enhancing desired biological or physical properties without making significant changes to the chemical structure. drughunter.comcambridgemedchemconsulting.com The furan ring can be replaced by various other aromatic or heteroaromatic rings to modulate properties such as metabolic stability, polarity, and receptor binding interactions. cambridgemedchemconsulting.comresearchgate.net

Aromatic rings, particularly electron-rich ones like furan, are often sites of oxidative metabolism. cambridgemedchemconsulting.com Replacing the furan ring with more metabolically stable heterocycles can be a viable strategy to improve a compound's pharmacokinetic profile. Common bioisosteric replacements for the furan ring include thiophene (B33073), pyridine, pyrazole, and thiazole rings. cambridgemedchemconsulting.comresearchgate.net Each replacement imparts unique properties; for example, introducing a nitrogen atom into the ring (e.g., pyridine) can increase polarity and water solubility while reducing susceptibility to CYP-mediated metabolism. cambridgemedchemconsulting.com

| Original Moiety | Bioisosteric Replacement | Potential Impact on Molecular Properties |

|---|---|---|

| Furan | Thiophene | Similar size and electronics, potentially altered metabolic profile. |

| Pyridine | Increases polarity, potential for hydrogen bonding, reduced metabolic oxidation. cambridgemedchemconsulting.com | |

| Thiazole | Modulates electronic distribution, introduces additional heteroatom for potential interactions. | |

| Phenyl | Increases lipophilicity, alters steric profile. |

Modifications of the Propanone Backbone

Altering the three-carbon propanone chain that links the furan ring and the methylamino group offers another avenue for creating structural diversity.

Homologation involves the extension of the carbon chain by a single methylene (-CH₂-) unit. Various synthetic methods can be employed to extend the propanone backbone of this compound. For example, chain extension of the corresponding ester can be achieved, followed by conversion to the target aminoketone. nih.govscilit.com Reactions like the Arndt-Eistert synthesis or those involving β-keto esters can be adapted for this purpose. organic-chemistry.org Such modifications, creating butanone or pentanone analogs, alter the spatial relationship between the furan ring and the amino group, which can be critical for biological activity.

The parent compound, this compound, is achiral. The introduction of a stereocenter can lead to enantiomers that may exhibit different biological activities and properties. researchgate.netchiralpedia.comwiley-vch.de A chiral center can be introduced in several ways:

Reduction of the Ketone: Asymmetric reduction of the ketone at the C1 position would yield a chiral alcohol, creating (R)- and (S)-1-(Furan-2-yl)-3-(methylamino)propan-1-ol. A similar strategy is used in the synthesis of the duloxetine intermediate, (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. researchgate.netsemanticscholar.org

Substitution on the Backbone: Introducing a substituent, such as a methyl group, at the C2 position of the propanone chain would create a chiral center.

The synthesis of specific stereoisomers would require asymmetric synthesis techniques, such as the use of chiral catalysts or auxiliaries, to control the three-dimensional arrangement of atoms. wiley-vch.de

Functionalization of the Methylamino Group

The secondary amine of the methylamino group is a versatile functional handle for further derivatization. nih.gov Modification at this position can significantly alter the compound's basicity, lipophilicity, and hydrogen bonding capability.

Common functionalization strategies include:

N-Alkylation: Reaction with alkyl halides can introduce larger or more complex alkyl groups, converting the secondary amine into a tertiary amine. This modification can impact the molecule's pKa and steric profile.

N-Acylation: Acylation with acid chlorides or anhydrides yields amides. This transformation removes the basicity of the nitrogen atom and introduces a hydrogen bond acceptor (the carbonyl oxygen) and potentially a hydrogen bond donor (the amide N-H, if the starting amine were primary).

N-Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, which are generally stable and can act as hydrogen bond donors.

Reductive Amination: The secondary amine can be used in reductive amination reactions with aldehydes or ketones to introduce a wide variety of substituents.

These modifications are fundamental in strategies like the development of prodrugs, where the goal is to temporarily mask a functional group to improve properties like membrane permeability. nih.gov

| Reaction Type | Reagent | Resulting Functional Group | Impact on Properties |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Increases steric bulk, modifies basicity. |

| N-Acylation | Acid Chloride (R-COCl) | Amide | Removes basicity, adds hydrogen bonding capacity. nih.gov |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Adds hydrogen bond donor, generally stable. |

| Carbamate Formation | Chloroformate (R-OCOCl) | Carbamate | Can be used as a protecting group or in prodrug design. nih.gov |

Synthesis of Polyfunctional Derivatives

The synthesis of polyfunctional derivatives of this compound involves introducing additional functional groups onto its structure. The furan ring is particularly amenable to electrophilic substitution, allowing for the creation of a wide array of substituted analogs.

The reactivity of the furan ring towards electrophiles allows for reactions such as nitration, sulfonation, and halogenation pharmaguideline.comijabbr.com. These reactions typically occur at the C5 position (the carbon adjacent to the oxygen and distal to the propanone substituent), which is the most activated site for electrophilic attack.

Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature to yield polyhalogenated products pharmaguideline.comijabbr.com. Milder conditions are required to achieve mono-substitution. For instance, bromination with N-bromosuccinimide (NBS) in a suitable solvent can introduce a bromine atom at the 5-position of the furan ring.

Nitration: Due to the acid-sensitivity of the furan ring, nitration must be performed under gentle conditions. Acetyl nitrate at low temperatures is a commonly used reagent for the mono-nitration of furan, which would be expected to yield the 5-nitro derivative pharmaguideline.com.

Acylation: Friedel-Crafts acylation can introduce an additional acyl group onto the furan ring, typically at the 5-position, using an acyl chloride or anhydride with a Lewis acid catalyst.

Beyond modifying the furan ring, polyfunctional derivatives can also be synthesized by employing substituted starting materials in the initial synthesis of the β-aminoketone core, for example, through the Mannich reaction of a pre-functionalized 2-acetylfuran. Furthermore, the ketone functionality itself can be a site for derivatization, such as conversion to an oxime or hydrazone, adding another layer of functional complexity. Research on related 3-(furan-2-yl)propan-1-one structures has shown that the propanone backbone can be modified through oxidative dearomatization of the furan ring, leading to complex polyketonic systems that can undergo further cyclizations nih.gov.

Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts

While structure-activity relationship (SAR) studies are most common in medicinal chemistry, the principles of correlating molecular structure with function are broadly applicable in materials science and catalysis. For furan-containing compounds, non-biological SAR studies often focus on how modifications to the furan ring and its substituents influence the physical, chemical, and performance properties of materials.

Although specific SAR studies on this compound in non-biological contexts are not widely documented, insights can be drawn from research on other furan derivatives in materials science.

Catalysis: Furan derivatives can serve as ligands for metal catalysts or as precursors to catalytic materials frontiersin.orgnih.govmdpi.com. The electronic properties of the furan ring, which can be tuned by substituents, would directly impact the electron-donating ability of the molecule when coordinated to a metal center. The nitrogen and oxygen atoms in this compound could act as a bidentate ligand, chelating to a metal. Modifications to the amine (e.g., replacing the methyl group with a bulkier alkyl group) or the furan ring (e.g., adding an electron-withdrawing nitro group) would alter the steric and electronic environment around the metal, thereby influencing the catalytic activity and selectivity in a predictable manner.

Materials Properties: Furan-derived polymers are being explored as bio-based alternatives to petroleum-derived plastics researchgate.net. The structural features of furan monomers influence the properties of the resulting polymers, such as polyesters and polyamides. For example, the rigidity of the furan ring can impart high glass transition temperatures and thermal stability to polymers researchgate.net. Introducing the polar aminoketone side chain of the title compound into a polymer backbone could enhance properties like moisture absorption, dye affinity, or adhesion to polar substrates.

Compound Index

Potential Applications and Broader Scientific Impact Excluding Prohibited Areas

Role as a Synthetic Intermediate in Organic Synthesis

1-(Furan-2-yl)-3-(methylamino)propan-1-one is a classic example of a Mannich base. The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org In this case, the synthesis involves the reaction of 2-acetylfuran, formaldehyde, and methylamine. wikipedia.orgadichemistry.com

The reaction mechanism commences with the formation of an iminium ion from methylamine and formaldehyde. Subsequently, 2-acetylfuran, which can enolize, acts as a nucleophile and attacks the iminium ion to form the final β-amino-carbonyl compound, this compound. adichemistry.com

Table 1: Synthesis of this compound via the Mannich Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |

| 2-Acetylfuran | Formaldehyde | Methylamine | This compound | Mannich Reaction |

The utility of this compound as an intermediate is highlighted by its potential for further chemical transformations. For instance, the thiophene (B33073) analogue, 3-methylamino-1-(2-thienyl)-1-propanone, is a known intermediate in the synthesis of the pharmaceutical duloxetine. google.comsemanticscholar.org This suggests that this compound could serve as a valuable building block for the synthesis of more complex molecules with potential biological activity. The furan (B31954) ring itself can undergo various reactions, and the aminoketone functionality allows for a range of chemical modifications.

Applications in Materials Science

While specific applications of this compound in materials science are not widely reported, the chemistry of furan-containing compounds suggests potential uses in this field.

Precursor for Polymer Synthesis

Furan derivatives are known to be versatile precursors for polymer synthesis. The furan ring can participate in polymerization reactions, such as Diels-Alder reactions, to form cross-linked or linear polymers. The presence of the reactive carbonyl and amino groups in this compound offers additional sites for polymerization or for modifying the properties of existing polymers.

Components in Functional Materials

The incorporation of furan rings into materials can impart specific properties, such as thermal stability and chemical resistance. The nitrogen atom in the methylamino group of this compound could also play a role in the development of functional materials, for example, by acting as a coordination site for metal ions or by influencing the electronic properties of the material.

Use in Analytical Chemistry Method Development

In the field of analytical chemistry, compounds like this compound can serve as useful reference standards. For instance, in the development of chromatographic methods (such as HPLC or GC) for the analysis of related furan derivatives or in monitoring the progress of Mannich reactions, a pure sample of this compound would be essential for method validation and quantification. Its distinct chemical structure would also lend itself to the development of specific spectroscopic methods of analysis.

Contribution to Fundamental Chemical Principles

The study of this compound and its synthesis contributes to a deeper understanding of several fundamental chemical principles. The Mannich reaction itself is a cornerstone of organic synthesis, and examining its application to furan-based ketones provides insight into the reactivity of these heterocyclic systems. wikipedia.orgquimicaorganica.org

Comparison with Related Furan-Containing Compounds in Academic Literature

A comparison of this compound with its precursor, 2-acetylfuran, reveals a significant difference in functionality and potential reactivity. While 2-acetylfuran is a relatively simple ketone wikipedia.org, the introduction of the methylamino group in the Mannich product opens up possibilities for further reactions and applications, particularly in the synthesis of nitrogen-containing heterocycles.

When compared to other furan derivatives, such as those used in the synthesis of complex natural products or materials, this compound's role as a synthetic intermediate becomes more apparent. The transformation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones to other complex structures has been documented, showcasing the synthetic versatility of the propan-1-one backbone attached to a furan ring. nih.gov

Table 2: Comparison of this compound with Related Compounds

| Compound | Key Functional Groups | Primary Role in Chemistry |

| This compound | Furan, Ketone, Secondary Amine | Synthetic Intermediate (Mannich Base) |

| 2-Acetylfuran | Furan, Ketone | Synthetic Precursor |

| 3-Methylamino-1-(2-thienyl)-1-propanone | Thiophene, Ketone, Secondary Amine | Intermediate for pharmaceuticals |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

The synthesis of β-amino ketones is a cornerstone of organic chemistry, yet there remains a continuous drive for more efficient, sustainable, and stereoselective methods. Future research into the synthesis of 1-(Furan-2-yl)-3-(methylamino)propan-1-one is likely to focus on several innovative strategies.

Current methodologies often rely on variations of the Mannich reaction. However, emerging research points towards the development of catalytic asymmetric methods to produce enantiomerically pure forms of the compound, which are crucial for potential pharmaceutical applications. researchgate.netresearchgate.net The use of transition-metal catalysis and organocatalysis represents a significant area for exploration, aiming to improve yields, reduce reaction times, and minimize waste. Furthermore, flow chemistry techniques could be developed to enable safer, more scalable, and continuous production of this and related compounds.

| Potential Synthetic Advancement | Rationale and Objective |

| Asymmetric Hydrogenation | To produce specific stereoisomers, which is critical for biological activity, by reducing a corresponding enaminone precursor. researchgate.net |

| Biocatalysis | Utilizing enzymes or whole-cell systems (like Saccharomyces cerevisiae) for highly selective reductions or aminctions, offering an environmentally benign route. researchgate.net |

| Flow Chemistry | To improve scalability, safety, and process control over traditional batch synthesis, enabling more efficient industrial production. |

| Photocatalysis | Exploring light-mediated reactions could unlock novel, energy-efficient pathways for the formation of the carbon-nitrogen bond. |

Exploration of Unconventional Reactivity

The inherent reactivity of the furan (B31954) ring, combined with the ketone and secondary amine functionalities, provides a fertile ground for exploring novel chemical transformations. A key area of future research will be the selective functionalization of the furan moiety without disrupting the aminoketone backbone.

One particularly intriguing avenue is the oxidative dearomatization of the furan ring. nih.gov This process could transform the planar heterocyclic system into a three-dimensional structure, potentially yielding novel polyfunctionalized compounds with unique properties. nih.gov Investigating the compound's behavior under various oxidative, reductive, and cycloaddition conditions could unveil new synthetic intermediates and molecular scaffolds.

Advanced Spectroscopic and Analytical Techniques

As research delves deeper into the properties and applications of this compound, the need for more sophisticated analytical methods becomes paramount. While standard techniques like NMR and mass spectrometry are essential, future studies will likely incorporate advanced methods to gain unprecedented insights.

Ultrafast spectroscopy could be employed to study the molecule's excited-state dynamics on femtosecond timescales, providing a fundamental understanding of its photophysical properties. spectroscopyonline.com This is particularly relevant if the compound is explored for applications in photochemistry or materials science. Furthermore, the development of specific high-performance liquid chromatography (HPLC) methods will be crucial for pharmacokinetic studies, allowing for the simultaneous determination of the parent compound and its metabolites in biological matrices, similar to analyses performed on analogous structures. nih.gov The integration of artificial intelligence and machine learning algorithms to interpret complex spectroscopic data could also accelerate the characterization process and predict molecular behavior with greater accuracy. spectroscopyonline.com

| Technique | Potential Application for this compound |

| Ultrafast Spectroscopy | Elucidating electronic dynamics and reaction mechanisms on extremely short timescales. spectroscopyonline.com |

| Hyperspectral Imaging | Non-invasive spatial analysis of the compound within complex matrices, such as polymer blends or biological tissues. |

| Chiral Chromatography | Separating and quantifying enantiomers to support asymmetric synthesis and pharmacological studies. |

| HPLC-UV/MS | Developing robust methods for quantifying the compound and its metabolites in pharmacokinetic and metabolic research. nih.gov |

Deeper Theoretical Insights through Computational Modeling

Computational chemistry offers a powerful, non-empirical tool to predict and understand the behavior of this compound at the molecular level. Future research will increasingly rely on computational modeling to complement experimental work.

Density Functional Theory (DFT) calculations can be used to predict spectroscopic signatures (NMR, IR), investigate reaction mechanisms, and determine the relative stabilities of different conformations and isomers. Molecular dynamics simulations could provide insights into how the molecule interacts with solvents, surfaces, or biological macromolecules. These theoretical studies can guide experimental design, saving significant time and resources by identifying the most promising synthetic routes and potential applications before they are attempted in the lab.

Expanding Applications in Materials and Chemical Technologies

The unique structure of this compound makes it an attractive candidate for applications in materials science. Furan-based compounds are increasingly recognized as valuable bio-based building blocks for polymers. mdpi.com

Future research could explore the use of this compound as a monomer or a cross-linking agent in the synthesis of novel polyimides, polyesters, or epoxy resins. mdpi.com The presence of the furan ring offers the potential for creating materials with unique thermal, mechanical, and chemical properties. bldpharm.de Additionally, the aminoketone structure could be leveraged for applications in coordination chemistry, where it could act as a ligand for metal catalysts or as a building block for metal-organic frameworks (MOFs).

Interdisciplinary Research Opportunities

The full potential of this compound will be best realized through collaborations across scientific disciplines. Its structural similarity to intermediates used in the synthesis of pharmaceuticals, such as Duloxetine, suggests significant opportunities in medicinal chemistry. researchgate.netgoogle.com

Collaborative efforts between synthetic chemists and pharmacologists could explore its potential as a scaffold for developing new therapeutic agents. For instance, related furan-propenone structures have been investigated for anti-inflammatory activity. nih.gov Similarly, partnerships with materials scientists could lead to the development of novel bio-based polymers and functional materials. mdpi.com Forensic and analytical chemists could also find applications, as portable spectroscopy technologies are increasingly used to identify novel chemical compounds in various field settings. spectroscopyonline.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(furan-2-yl)-3-(methylamino)propan-1-one, and how can impurities be minimized during synthesis?

- Methodological Answer : The compound can be synthesized via nitro reduction of intermediates, as demonstrated in the preparation of structurally similar compounds. For example, nitro reduction of 3-(furan-2-yl)-3-hydroxy-1-(2-nitrophenyl)propan-1-one yielded 1-(2-aminophenyl)-3-(furan-2-yl)-3-hydroxypropan-1-one (60% yield) using catalytic hydrogenation or metal-acid systems . To minimize impurities (e.g., furan ring reduction by-products), optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) and employ purification techniques like recrystallization (ethanol/water mixtures) or column chromatography .

Q. How can NMR spectroscopy be used to confirm the structural integrity of this compound, and what key signals should be prioritized?

- Methodological Answer : Key diagnostic signals in H NMR include:

- Furan protons : Resonances at δ 7.39–6.29 ppm (aromatic protons on the furan ring) .

- Methylamino group : A singlet or multiplet near δ 2.96–3.28 ppm (N–CH) .

- Ketone-proximal protons : Multiplets in δ 3.38–3.64 ppm (CH adjacent to the carbonyl group) .

Cross-validate with C NMR: The carbonyl carbon typically appears at δ 201–166 ppm, while furan carbons resonate at δ 142–106 ppm . Use DEPT-135 or HSQC to resolve overlapping signals.

Advanced Research Questions

Q. What computational strategies are suitable for predicting the binding affinity of this compound to biological targets (e.g., monoamine transporters)?

- Methodological Answer : Molecular docking programs like GOLD (Genetic Optimisation for Ligand Docking) can predict binding modes by exploring ligand conformational flexibility and protein partial flexibility . For cathinone analogs (structurally related to this compound), prioritize pharmacophore features such as:

- The β-keto group for hydrogen bonding.

- Aromatic interactions from the furan ring.

- Methylamino group for steric complementarity.

Validate predictions with molecular dynamics simulations (e.g., AMBER or GROMACS) to assess stability .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected by-products in H NMR)?

- Methodological Answer : Contradictions often arise from synthetic by-products (e.g., α-chloromethylmephedrone in cathinone syntheses) . Strategies include:

- LC-MS/MS : Monitor reaction progress in real-time to detect intermediates.

- 2D NMR (COSY, NOESY) : Differentiate regioisomers or diastereomers.

- Isolation and characterization : Recrystallize by-products (e.g., using ethanol/acetone) and compare with synthesized reference standards .

Q. What crystallographic techniques are recommended for determining the solid-state structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement). Key steps:

- Grow crystals via slow evaporation (e.g., ethanol/ethyl acetate mixtures).

- Collect high-resolution data (≤ 0.8 Å) to resolve light atoms (e.g., oxygen in the furan ring).

- Refine hydrogen atoms using riding models.

For twinned crystals, employ SHELXD or OLEX2 for structure solution .

Key Considerations for Researchers

- Purity Analysis : Always cross-validate synthetic yields with HPLC (C18 columns, acetonitrile/water gradients) and GC-MS to detect volatile impurities (e.g., isopropyl alcohol traces in NMR spectra) .

- Regulatory Compliance : Note that structural analogs (e.g., cathinones) may fall under generic drug legislation; verify local regulations before biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.